1-(Pentafluorophenyl)ethyl phosphorodichloridate
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Overview
Description
1-(Pentafluorophenyl)ethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to an ethyl phosphorodichloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)ethyl phosphorodichloridate can be synthesized through the reaction of pentafluorophenyl ethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{C}_6\text{F}_5\text{CH}_2\text{CH}_2\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{CH}_2\text{OP(O)Cl}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment with continuous monitoring of temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluorophenyl)ethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding phosphoric acid derivative and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Bases like pyridine or triethylamine
Major Products:
Substitution Products: Depending on the nucleophile used, products such as phosphoramidates, phosphorothioates, and phosphorates can be formed.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid
Scientific Research Applications
1-(Pentafluorophenyl)ethyl phosphorodichloridate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphorodichloridate groups into organic molecules, facilitating the synthesis of various organophosphorus compounds.
Pharmaceuticals: Potential use in the development of novel drugs due to its ability to modify biological molecules.
Materials Science: Utilized in the preparation of advanced materials with unique properties, such as flame retardants and plasticizers.
Biological Research: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-(Pentafluorophenyl)ethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The pentafluorophenyl group enhances the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
- Ethyl dichlorophosphate
- Phenyl dichlorophosphate
- Methyl dichlorophosphate
Comparison: 1-(Pentafluorophenyl)ethyl phosphorodichloridate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other similar compounds. The pentafluorophenyl group also enhances the compound’s stability and resistance to hydrolysis, making it suitable for a wider range of applications.
Properties
CAS No. |
921624-84-2 |
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Molecular Formula |
C8H4Cl2F5O2P |
Molecular Weight |
328.98 g/mol |
IUPAC Name |
1-(1-dichlorophosphoryloxyethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H4Cl2F5O2P/c1-2(17-18(9,10)16)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H3 |
InChI Key |
YNZYIIKMISOYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(Cl)Cl |
Origin of Product |
United States |
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